molecular formula C13H21NO B2682263 N-(decahydroazulen-2-yl)prop-2-enamide CAS No. 2305385-81-1

N-(decahydroazulen-2-yl)prop-2-enamide

Cat. No.: B2682263
CAS No.: 2305385-81-1
M. Wt: 207.317
InChI Key: KXHJYOIWBHLXMA-UHFFFAOYSA-N
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Description

N-(decahydroazulen-2-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by a decahydroazulen moiety (a bicyclic decalin derivative) attached to the nitrogen of a prop-2-enamide group.

Properties

IUPAC Name

N-(1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-13(15)14-12-8-10-6-4-3-5-7-11(10)9-12/h2,10-12H,1,3-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHJYOIWBHLXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC2CCCCCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(decahydroazulen-2-yl)prop-2-enamide typically involves the reaction of decahydroazulene derivatives with prop-2-enamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Compound Name Substituent Groups Biological Activity Key Findings References
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) Fluorinated phenyl ring Antimicrobial (vs. S. aureus, MRSA) Comparable to ampicillin; bactericidal activity.
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 10, ) Dihydroxyphenyl, methoxyphenyl Anti-inflammatory IC₅₀ < 17.21 μM; potent NF-κB inhibition.
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) Hydroxy/methoxyphenyl Not specified Isolated from Boerhavia diffusa; structural similarity to anti-inflammatory agents.
Osimertinib (Tagrisso®) Heteroaromatic pyrimidine-indole system Anticancer (EGFR-TKI) Clinically approved kinase inhibitor; acrylamide reacts with cysteine residues.
N-(decahydroazulen-2-yl)prop-2-enamide Decahydroazulen bicyclic system Unknown (theoretical) Predicted high lipophilicity; potential for CNS penetration or unique target binding. N/A

Key Comparative Insights

Lipophilicity and ADMET Properties
  • Lipophilicity Trends : The decahydroazulen group in the target compound likely confers higher lipophilicity compared to phenyl-substituted analogs (e.g., Compound 10 in ). Experimental logD₇.₄ values for phenyl-substituted acrylamides range from 2.1–4.5, while decahydroazulen’s saturated bicyclic structure may push logD₇.₄ >5, enhancing membrane permeability but risking poor aqueous solubility .
  • Metabolic Stability : Fluorinated or methoxy-substituted analogs (e.g., Compound 10 in , Moupinamide in ) show reduced metabolic clearance due to electron-withdrawing groups. The decahydroazulen system may face oxidative metabolism at bridgehead carbons, requiring structural optimization for stability.
Structural Similarity Metrics
  • Tanimoto Analysis : Nitro- and halogen-substituted isomers (e.g., Compounds 17–18 in ) show low similarity (Tanimoto <0.5) to simpler phenyl analogs, analogous to the divergence expected between decahydroazulen and aromatic systems. This highlights the need for bespoke QSAR models for bicyclic acrylamides .

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